molecular formula C6H4Cl2O B041786 2,6-Dichlorophenol CAS No. 87-65-0

2,6-Dichlorophenol

Cat. No. B041786
Key on ui cas rn: 87-65-0
M. Wt: 163 g/mol
InChI Key: HOLHYSJJBXSLMV-UHFFFAOYSA-N
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Patent
US05164502

Procedure details

A mixture of 0.82 g of 2,6-dichlorophenol, 1.67 g of N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate, and 40 ml of 1,1,2-trichloroethane was placed in a 100 ml 3-necked round bottomed flask equipped with a magnetic stirring bar, a thermometer, and a reflux condenser. The mixture was heated to 55° C. and allowed to react at that temperature for 8 hours under nitrogen. The mixture was then allowed to cool. Analysis by standardized gas-liquid chromatography using a mass spectrometer detector indicated that the title product was present in 24 percent conversion. The product identity was confirmed by its known 19F and 1H NMR spectra.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9].[F:10][B-](F)(F)F.F[N+]1C(C(Cl)(Cl)Cl)=CC=CC=1Cl>ClC(Cl)CCl>[F:10][C:6]1[CH:7]=[C:2]([Cl:1])[C:3]([OH:9])=[C:4]([Cl:8])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)O
Name
N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate
Quantity
1.67 g
Type
reactant
Smiles
F[B-](F)(F)F.F[N+]1=C(C=CC=C1C(Cl)(Cl)Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClC(CCl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 100 ml 3-necked round bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
to react at that temperature for 8 hours under nitrogen
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C(=C1)Cl)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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